molecular formula C10H14O2 B14725111 Octahydronaphthalene-2,3-dione CAS No. 6635-50-3

Octahydronaphthalene-2,3-dione

Katalognummer: B14725111
CAS-Nummer: 6635-50-3
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: XPTOEZHFSNIFGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydronaphthalene-2,3-dione is a bicyclic organic compound with the molecular formula C10H14O2. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and two ketone groups are present at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octahydronaphthalene-2,3-dione can be synthesized through various methods. One common approach involves the hydrogenation of naphthalene derivatives under high pressure and temperature in the presence of a catalyst such as palladium or nickel. Another method includes the Diels-Alder reaction followed by oxidation to introduce the ketone functionalities .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use continuous flow reactors to maintain high efficiency and yield. The reaction conditions are carefully controlled to ensure complete hydrogenation and selective oxidation .

Analyse Chemischer Reaktionen

Types of Reactions: Octahydronaphthalene-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Octahydronaphthalene-2,3-dione has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of octahydronaphthalene-2,3-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Octahydronaphthalene-2,3-dione is unique due to its specific placement of ketone groups, which imparts distinct reactivity and biological activity compared to other naphthalene derivatives. Its fully hydrogenated structure also makes it more stable and less aromatic, influencing its chemical behavior .

Eigenschaften

CAS-Nummer

6635-50-3

Molekularformel

C10H14O2

Molekulargewicht

166.22 g/mol

IUPAC-Name

1,4,4a,5,6,7,8,8a-octahydronaphthalene-2,3-dione

InChI

InChI=1S/C10H14O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-8H,1-6H2

InChI-Schlüssel

XPTOEZHFSNIFGD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2CC(=O)C(=O)CC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.